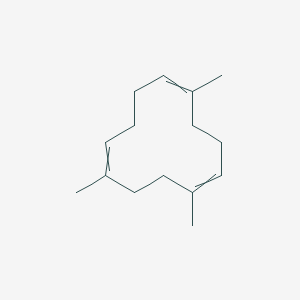
1,5,9-Cyclododecatriene, 1,5,10-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- is an organic compound with a unique structure consisting of a twelve-membered ring with three double bonds and three methyl groups. This compound is a derivative of 1,5,9-cyclododecatriene, which is known for its applications in the production of specialty chemicals and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be synthesized through the cyclotrimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of 1,5,9-cyclododecatriene involves the trimerization of butadiene using a mixture of titanium tetrachloride and an organoaluminum co-catalyst . This process has been optimized over the years to achieve high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,5,9-Cyclododecatriene, 1,5,10-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Hydrogenation of the compound can lead to the formation of cyclododecane.
Substitution: The double bonds in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium or nickel.
Substitution: Reagents such as halogens and organometallic compounds are commonly used for substitution reactions.
Major Products:
Oxidation: Cyclododecanone and other oxygenated derivatives.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecatriene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, such as macrocyclic musks and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,5,9-cyclododecatriene, 1,5,10-trimethyl- involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications .
Vergleich Mit ähnlichen Verbindungen
1,5,9-Cyclododecatriene, 1,5,10-trimethyl- can be compared with other similar compounds, such as:
1,5,9-Cyclododecatriene: The parent compound, which lacks the methyl groups and has different reactivity and applications.
Cyclododecane: A fully hydrogenated derivative with different physical and chemical properties.
Cyclododecanone: An oxidized derivative used in the production of various chemicals.
Eigenschaften
CAS-Nummer |
21115-77-5 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1Z,5Z,9Z)-1,5,10-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-5-8-14(2)11-12-15(3)10-6-9-13/h7-8,10H,4-6,9,11-12H2,1-3H3/b13-7-,14-8-,15-10- |
InChI-Schlüssel |
DRDYICOUDVAVGE-MSKXPCFJSA-N |
SMILES |
CC1=CCCC=C(CCC(=CCC1)C)C |
Isomerische SMILES |
C/C/1=C/CC/C=C(\CC/C(=C\CC1)/C)/C |
Kanonische SMILES |
CC1=CCCC=C(CCC(=CCC1)C)C |
Key on ui other cas no. |
21115-77-5 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















